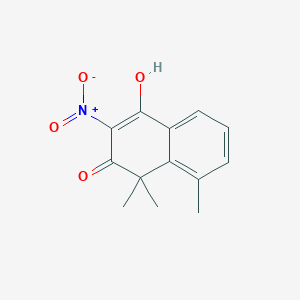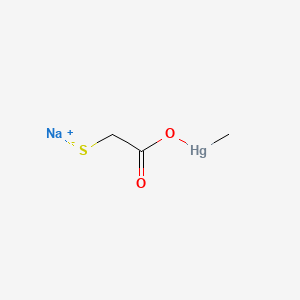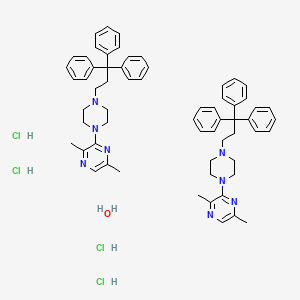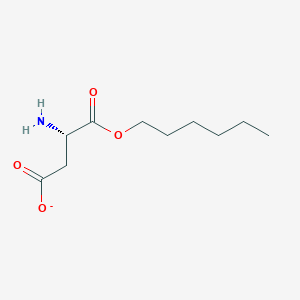
Ethyl(3-nitrophenyl)phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(3-nitrophenyl)phosphinic acid is an organophosphorus compound characterized by the presence of a phosphinic acid group attached to an ethyl group and a 3-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl(3-nitrophenyl)phosphinic acid typically involves the reaction of ethyl phosphinate with 3-nitrophenyl derivatives. One common method is the palladium-catalyzed cross-coupling reaction between ethyl methylphosphinate and bromo-3-nitrobenzene . This reaction proceeds under mild conditions and yields the desired phosphinic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl(3-nitrophenyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of ethyl(3-aminophenyl)phosphinic acid.
Substitution: Formation of various substituted phosphinic acid derivatives.
Aplicaciones Científicas De Investigación
Ethyl(3-nitrophenyl)phosphinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other organophosphorus compounds
Mecanismo De Acción
The mechanism of action of ethyl(3-nitrophenyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. The nitro group can undergo reduction to form reactive intermediates that further interact with biological targets .
Comparación Con Compuestos Similares
Ethyl phosphinate: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrophenylphosphonic acid: Contains a phosphonic acid group instead of a phosphinic acid group, leading to different chemical properties and reactivity.
Phenylphosphinic acid: Lacks the nitro and ethyl groups, resulting in different biological and chemical activities
Uniqueness: Ethyl(3-nitrophenyl)phosphinic acid is unique due to the presence of both the ethyl and 3-nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields.
Propiedades
Número CAS |
63899-05-8 |
|---|---|
Fórmula molecular |
C8H10NO4P |
Peso molecular |
215.14 g/mol |
Nombre IUPAC |
ethyl-(3-nitrophenyl)phosphinic acid |
InChI |
InChI=1S/C8H10NO4P/c1-2-14(12,13)8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H,12,13) |
Clave InChI |
QOOWRZNHXVPRLA-UHFFFAOYSA-N |
SMILES canónico |
CCP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid](/img/structure/B14496655.png)

![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14496671.png)


![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)



![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)


